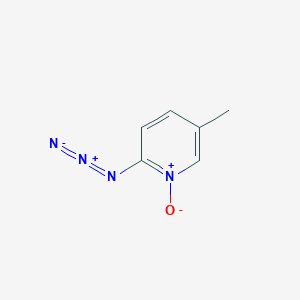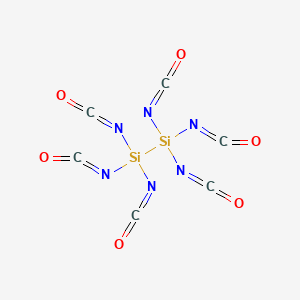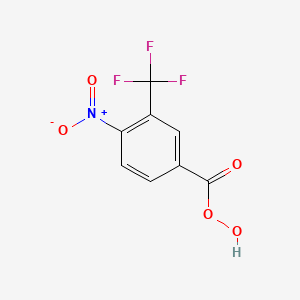
Cycloheptane, 1,2-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptane, 1,2-bis(methylene)- is a cycloalkane derivative with the molecular formula C9H14 This compound features a seven-membered ring with two methylene groups attached at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1,2-bis(methylene)- can be achieved through several methods. One common approach involves the nucleophilic cyclopropanation of 1,6-heptadiene. This reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Cycloheptane, 1,2-bis(methylene)- often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptane, 1,2-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cycloheptanone and cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Halogenated cycloheptane derivatives.
Aplicaciones Científicas De Investigación
Cycloheptane, 1,2-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cycloheptane, 1,2-bis(methylene)- involves its interaction with molecular targets such as enzymes and receptors. The methylene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and effects.
Comparación Con Compuestos Similares
Cycloheptane, 1,2-bis(methylene)- can be compared with other cycloalkane derivatives such as:
Cyclohexane: A six-membered ring with similar chemical properties but different reactivity due to the absence of methylene groups.
Cyclooctane: An eight-membered ring with different conformational stability and reactivity.
Cyclopentane: A five-membered ring with distinct chemical behavior and applications.
Propiedades
Número CAS |
58738-52-6 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1,2-dimethylidenecycloheptane |
InChI |
InChI=1S/C9H14/c1-8-6-4-3-5-7-9(8)2/h1-7H2 |
Clave InChI |
YBHCZUZCUFQDEN-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
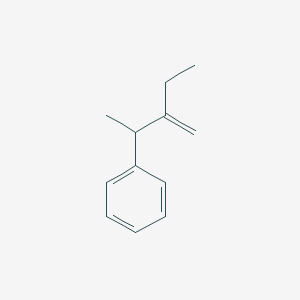
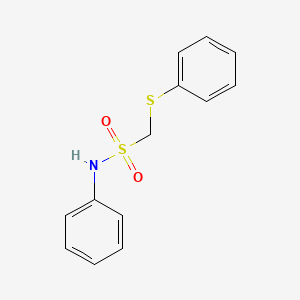
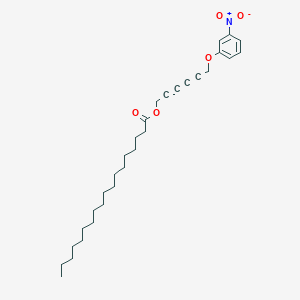

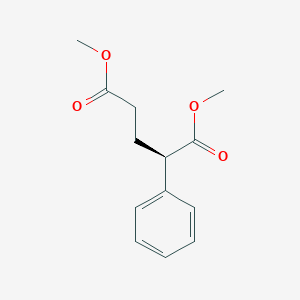

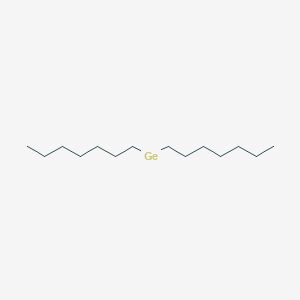

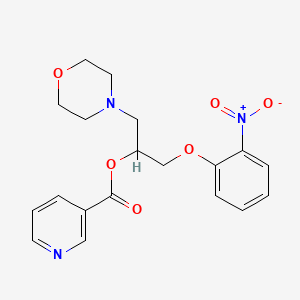
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
